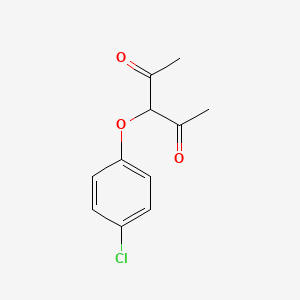

3-(4-Chlorophenoxy)pentane-2,4-dione

Description

Overview of β-Diketone Scaffolds in Organic and Medicinal Chemistry

The β-diketone, or 1,3-diketone, motif represents one of the most versatile and synthetically important classes of organic compounds. lookchem.com This structural unit, characterized by two carbonyl groups separated by a single methylene (B1212753) carbon, is a cornerstone in both organic and medicinal chemistry. A key feature of β-diketones is their existence in a tautomeric equilibrium between the diketo form and a more stable enol form, a phenomenon that underpins much of their reactivity and utility. The enol form is notably stabilized by an intramolecular hydrogen bond and conjugation, which makes it a prevalent species.

In organic synthesis, β-diketones are invaluable intermediates. They serve as crucial building blocks for the construction of a wide array of carbocyclic and heterocyclic systems through reactions like condensation with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively. lookchem.com The classical Claisen condensation is a fundamental method for their synthesis, involving the reaction of a ketone with an ester under basic conditions.

From a medicinal chemistry perspective, the β-diketone scaffold is present in numerous natural products that exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. For instance, curcumin (B1669340), a well-known natural β-diketone, is recognized for its therapeutic potential. Furthermore, the ability of the deprotonated enolate form to act as a potent bidentate chelating agent for a vast number of metal ions is of immense significance. This property is exploited in the development of metal-based drugs and catalysts, and for applications such as the solvent extraction of metals. The versatility and broad applicability of β-diketones make them a subject of continuous and overwhelming interest for chemists.

Significance of Phenoxy-Substituted β-Diketones in Chemical Research

The introduction of a phenoxy group, particularly at the central carbon (α-carbon) of the β-diketone scaffold, creates a distinct subclass of compounds with significant research interest. These 3-aryloxy-β-diketones merge the characteristic features of the diketone with the electronic and structural properties of the aryloxy moiety.

Research into aryloxy alkyl diketones has revealed promising biological activities. Notably, certain compounds within this class have demonstrated in vitro antiviral activity against both RNA and DNA viruses, highlighting their potential as scaffolds for novel therapeutic agents. The substitution pattern on the phenoxy ring is a critical determinant of this activity.

Furthermore, the broader family of phenoxy-containing compounds has been explored for other medicinal applications. For instance, phenoxy acetic acid derivatives have been designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs. Studies have shown that substitutions on the phenoxy ring, such as the introduction of halogen atoms, can significantly enhance inhibitory potency. The aryloxy group can also play a crucial role in directing the stereoselectivity of chemical reactions, as seen in the asymmetric transfer hydrogenation of aryloxy-substituted 1,2-diketones, which allows for the synthesis of complex chiral molecules. This combination of tunable biological activity and synthetic utility makes phenoxy-substituted β-diketones a valuable area for academic and industrial investigation.

Rationale for Academic Investigation of 3-(4-Chlorophenoxy)pentane-2,4-dione

The academic investigation of this compound is predicated on a logical extension of the known chemical and biological importance of its parent structural classes. While the broader categories of β-diketones and even phenoxy-β-diketones have been subjects of considerable study, specific research on this particular molecule is not extensively documented in publicly available literature. This presents a clear opportunity for novel investigation.

The rationale for its study is threefold:

Structural Uniqueness: The compound combines three key features: the versatile pentane-2,4-dione (acetylacetone) backbone, a phenoxy linker, and a chlorine atom at the para-position of the phenyl ring. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions. The specific influence of the 4-chloro substitution on the phenoxy ring of a β-diketone is an area ripe for exploration.

Hypothesized Biological Activity: Based on the established antiviral and anti-inflammatory properties of related aryloxy dicarbonyl compounds, it is reasonable to hypothesize that this compound could exhibit interesting biological effects. Its structural similarity to scaffolds known to interact with biological targets warrants systematic screening and evaluation.

Physicochemical Properties and Synthetic Utility: The compound is a known entity, available from commercial suppliers, which facilitates its study. Its fundamental physicochemical properties provide a baseline for more advanced research. A detailed academic synthesis and full characterization, including spectroscopic and crystallographic analysis, would provide valuable data for the chemical community. Such studies could clarify its tautomeric equilibrium and conformational preferences, which are crucial for understanding its reactivity and potential as a ligand or synthetic precursor. For instance, its utility as an intermediate for creating more complex molecules, such as liquid crystals or coordination polymers, remains an unexplored avenue. lookchem.com

The following tables present the known identifiers and computed physicochemical properties for this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | |

| CAS Number | 31168-10-2 | |

| Molecular Formula | C₁₁H₁₁ClO₃ | |

| Molecular Weight | 226.66 g/mol |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 1.218 g/cm³ | |

| Boiling Point | 325.2 °C at 760 mmHg | |

| Flash Point | 134.5 °C | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 4 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Curcumin |

| 3-Chloropentane-2,4-dione |

| Pyrazole (B372694) |

| Isoxazole (B147169) |

| 4-chloro-phenol |

| (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] lookchem.comdioxin-6-yl)prop-2-en-1-one |

Properties

IUPAC Name |

3-(4-chlorophenoxy)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOLFYCEZZCVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384071 | |

| Record name | 3-(4-chlorophenoxy)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31168-10-2 | |

| Record name | 3-(4-chlorophenoxy)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorophenoxy Pentane 2,4 Dione and Its Analogs

Established Synthetic Routes for 3-Substituted Pentane-2,4-diones

The synthesis of 3-substituted pentane-2,4-diones is a well-explored area of organic chemistry, driven by the utility of these compounds as versatile intermediates. unirioja.esunirioja.es They serve as precursors for various heterocyclic compounds like pyrazoles and isoxazoles, and as ligands in coordination chemistry. unirioja.esijpras.com The core of these syntheses often involves the functionalization of the central methylene (B1212753) carbon of the pentane-2,4-dione (acetylacetone) backbone.

C-Alkylation Approaches to 3-Substituted β-Diketones

C-alkylation is a primary method for introducing substituents at the 3-position of pentane-2,4-dione. This approach hinges on the generation of an enolate from the β-diketone, which then acts as a nucleophile to attack an electrophilic alkylating agent. Pentane-2,4-dione is particularly suited for this reaction due to the acidity of its α-protons, which are positioned between two carbonyl groups. pearson.com

The process typically begins with the deprotonation of pentane-2,4-dione using a suitable base to form a stable enolate. unirioja.es The choice of the counter-ion (e.g., sodium, thallium) can influence the reactivity and selectivity of the subsequent alkylation step. unirioja.es One of the challenges in this synthesis is the potential for O-alkylation, where the electrophile attacks the oxygen atom of the enolate, leading to the formation of an enol ether. researchgate.net Carefully controlling reaction conditions, such as temperature, solvent, and the nature of the base and alkylating agent, is crucial to favor the desired C-alkylation product and minimize side reactions like di-C-alkylation. unirioja.esresearchgate.net

A notable strategy to enhance the reactivity of the alkylating agent is the Finkelstein reaction, where a less reactive alkyl chloride is converted in situ to a more reactive alkyl iodide. researchgate.net This can be particularly useful in industrial settings where cheaper chloro-derivatives are more accessible. researchgate.net Phase-transfer catalysis has also been employed successfully, providing moderate yields where other methods have failed. unirioja.es

Table 1: Comparison of Selected C-Alkylation Methodologies for Pentane-2,4-dione

| Method | Base/Catalyst | Alkylating Agent Example | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Sodium Enolate | Sodium Ethoxide | Benzyl Halide | Ethanol (B145695) | Standard method, requires careful control to minimize di-alkylation. | unirioja.es |

| Thallium Enolate | Thallium(I) Ethoxide | Benzyl Iodide | Various | Can offer different reactivity compared to sodium enolates, but involves toxic thallium. | unirioja.es |

| Phase Transfer Catalysis | Tetrabutylammonium 2-pyrrolidonate | 2-[4-(Benzyloxy)phenyl]ethyl Iodide | Dichloromethane/Water | Effective for challenging substrates where other methods yield decomposition or low yields. | unirioja.es |

| Finkelstein Reaction | K₂CO₃ / KI | Alkyl Chlorides | Methyl Isobutyl Ketone (MIBK) | Converts alkyl chlorides to more reactive iodides in situ; MIBK allows azeotropic water removal. | researchgate.net |

Claisen Condensation and Related Methodologies

The Claisen condensation is a cornerstone reaction for the formation of β-dicarbonyl compounds, including β-diketones. nih.govorganic-chemistry.org The classic Claisen condensation involves the base-promoted reaction between two ester molecules. organic-chemistry.org A variation, often more relevant for synthesizing β-diketones, is the "crossed" or mixed Claisen condensation, where a ketone enolate reacts with an ester. organic-chemistry.orgyoutube.com

In this context, the enolate of a ketone attacks the carbonyl group of an ester, leading to a nucleophilic acyl substitution that forms the β-diketone. youtube.com The reaction is typically driven to completion by the deprotonation of the newly formed β-diketone, which is more acidic than the starting ketone, forming a highly stabilized enolate. organic-chemistry.org A final acidic workup step is required to protonate this enolate and yield the neutral β-diketone product. youtube.com

A variety of bases can be used, with sodium ethoxide, sodium hydride, and lithium diisopropylamide (LDA) being common choices. ijpras.comyoutube.com The selection of the base and acylating agent (typically an ester or acid chloride) is critical for the success of the reaction. ijpras.comorganic-chemistry.org While a powerful tool, the direct synthesis of complex 3-substituted pentane-2,4-diones via Claisen condensation can be challenging. It is often used to construct the core 1,3-diketone structure, which may then be functionalized further using methods like C-alkylation. nih.govnih.govmdpi.com

Table 2: Examples of Claisen-type Reactions for β-Diketone Synthesis

| Ketone/Ester Donor | Acylating Agent | Base | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Ketone | Ester | Sodium Ethoxide | β-Diketone | Classic crossed Claisen; requires one non-enolizable partner for good selectivity. | organic-chemistry.org |

| Ketone | N-Acylbenzotriazole | MgBr₂·OEt₂, i-Pr₂NEt | β-Diketone | A "soft enolization" method that avoids pre-formation of the enolate. | organic-chemistry.org |

| 2-Acetylthiophene | Ethyl Trifluoroacetate | Sodium Ethoxide | Thienyl-β-diketone | Synthesis of fluorinated β-diketones, often purified via copper chelate formation. | nih.gov |

Exploration of Synthesis Specific to the 4-Chlorophenoxy Moiety

Synthesizing 3-(4-Chlorophenoxy)pentane-2,4-dione specifically requires methods that can form an ether linkage between the 3-position of the pentane-2,4-dione core and a 4-chlorophenol (B41353) group.

Coupling Strategies Involving 4-Chlorophenol Precursors

A direct and effective route to this compound involves the nucleophilic substitution reaction between the sodium salt of 4-chlorophenol and 3-chloropentane-2,4-dione. lookchem.com This method builds the target molecule by forming the key C-O ether bond. The synthesis starts by preparing the sodium phenoxide in situ, which then acts as the nucleophile.

Table 3: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

|---|

This approach is a specific example of a broader class of reactions known as Williamson ether synthesis. While precursors like 2-(4-chlorophenoxy)acetic acid are valuable in other contexts, the direct coupling of 4-chlorophenol with a halogenated pentanedione appears to be a more straightforward pathway for this particular target. lookchem.com Another general approach for forming such C-O bonds is the copper-catalyzed coupling of β-dicarbonyl sodium enolates with aryl iodides, which could be adapted for this synthesis. unirioja.es

Potential for Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies could be envisioned. One major area of focus is the use of safer solvents and reaction conditions. For instance, three-component reactions for producing diketone scaffolds have been successfully performed in water under catalyst-free conditions, representing a significant step toward a greener process. rsc.org

The use of organocatalysts, such as L-proline and its derivatives, to promote the acylation of ketones is another promising green alternative. researchgate.net These catalysts are often metal-free, less toxic, and can operate under milder conditions. researchgate.netorganic-chemistry.org Furthermore, process optimization, such as using solvents that facilitate easy separation and purification or allow for energy-saving procedures like azeotropic water removal, contributes to a more sustainable synthesis. researchgate.net Avoiding the use of toxic metals like thallium or mercury, which have been used in some β-diketone syntheses, is a critical aspect of designing an environmentally benign route. unirioja.esacs.org

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize the product yield and purity while minimizing byproducts. A key consideration in the synthesis of 3-substituted β-diketones is managing the competition between C-alkylation/arylation and O-alkylation/arylation. researchgate.net

Selectivity is influenced by several factors:

The Counter-ion: The nature of the metal cation in the enolate (e.g., Li⁺, Na⁺, K⁺, Tl⁺) can affect the ratio of C- vs. O-alkylation.

The Solvent: Solvent polarity can influence the reactivity of the enolate and the electrophile.

The Leaving Group: In the electrophile (e.g., Cl, Br, I, OTs), a better leaving group can alter the reaction rate and selectivity. The in situ conversion of chlorides to more reactive iodides is one optimization strategy. researchgate.net

Temperature: Lower temperatures often favor the thermodynamically more stable C-alkylated product.

For the specific synthesis from 4-chlorophenol and 3-chloropentane-2,4-dione, optimization would involve varying the base, solvent, reaction time, and temperature to improve upon the reported conditions. lookchem.com

Role of Catalysts and Solvents in Reaction Efficiency

The synthesis of 3-aryloxypentane-2,4-diones, including the target compound this compound, is often achieved through the O-arylation of a pentane-2,4-dione precursor. A common method involves the reaction of a phenoxide with a leaving group at the 3-position of the pentanedione, or conversely, the reaction of the pentanedione enolate with an activated aryl halide. The efficiency of these reactions is profoundly influenced by the catalysts and solvents employed.

One established method for the synthesis of this compound involves the reaction of 4-chlorophenol with 3-chloropentane-2,4-dione. lookchem.com In this Williamson ether-type synthesis, a base is used to deprotonate the phenol, forming a more nucleophilic phenoxide. The choice of base and solvent is crucial. For instance, using sodium ethanolate (B101781) in ethanol provides the necessary basicity and a polar protic medium for the reaction to proceed. lookchem.com The reaction is typically conducted at room temperature and then brought to reflux to ensure completion. lookchem.com

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful tool for forming the C-O bond in aryl ethers. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required stoichiometric amounts of copper and harsh conditions, including high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) at temperatures often exceeding 210°C. wikipedia.org Modern advancements have introduced soluble copper catalysts, often supported by ligands such as diamines or acetylacetonates, which improve efficiency and allow for milder reaction conditions. wikipedia.org For the synthesis of diaryl ethers, copper(I) salts like CuI are common, often used with a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvents such as DMSO or THF. scirp.orgorganic-chemistry.org The catalyst system can significantly impact yield; for example, copper(I) iodide has been shown to be more effective than copper(I) chloride or copper(II) acetate (B1210297) in certain C-C bond cleavage reactions of β-diketone derivatives. scirp.org

The Claisen condensation, a fundamental method for forming β-diketones, also demonstrates the importance of solvent and base selection. mdpi.comnih.gov Various combinations such as potassium t-butoxide (t-BuOK) in benzene (B151609), sodium methoxide (B1231860) (NaOMe) in methanol, or sodium hydride (NaH) in diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) have been utilized, with yields varying significantly based on the chosen system. nih.gov THF has been highlighted as a particularly effective solvent due to its ability to dissolve both the reactants and the resulting sodium enolates, leading to homogeneous reaction mixtures and improved outcomes. nih.gov

The table below summarizes the impact of different catalysts and solvents on the synthesis of β-diketones and their derivatives.

| Reaction Type | Catalyst/Base | Solvent | Key Findings/Efficiency | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Sodium ethanolate | Ethanol | Effective for reacting 4-chlorophenol with 3-chloropentane-2,4-dione. | lookchem.com |

| Ullmann Condensation (Traditional) | Copper metal | NMP, Nitrobenzene, DMF | Requires high temperatures (>210°C) and stoichiometric copper. | wikipedia.org |

| Ullmann Condensation (Modern) | CuI / Ligands (e.g., diamines) | DMSO, Toluene | Milder conditions and improved yields for C-O coupling. | wikipedia.orgmdpi.com |

| Claisen Condensation | NaH | THF | THF is a highly suitable solvent, dissolving reactants and intermediates, leading to better yields compared to Et₂O. | nih.gov |

| Claisen Condensation | t-BuOK | Benzene | A common base-solvent system for this type of condensation. | nih.gov |

| C-Arylation | Pd(OAc)₂ / AgOAc | PivOH | Effective for the arylation of non-oxidized substrates with excellent regioselectivity. | mdpi.com |

Regioselectivity and Enantioselectivity in β-Diketone Functionalization

The functionalization of β-diketones like pentane-2,4-dione presents significant challenges in controlling both regioselectivity and enantioselectivity.

Regioselectivity in the arylation of pentane-2,4-dione is a critical aspect, as the enolate is an ambident nucleophile, capable of reacting on either the central carbon (C-alkylation/arylation) or the oxygen (O-alkylation/arylation). The formation of this compound is an O-arylation product. The outcome of the reaction is often dictated by the nature of the enolate's counter-ion, the solvent, and the electrophile. Harder cations like Na⁺ tend to favor O-alkylation, especially in polar aprotic solvents, according to Hard-Soft Acid-Base (HSAB) theory. The use of specific reagents can also direct the regioselectivity. For instance, C-arylation of β-dicarbonyl compounds can be achieved using organolead or organobismuth reagents. orgsyn.org In contrast, reactions with diaryliodonium salts can produce a mixture of C-arylated, di-arylated, and O-arylated products. orgsyn.org The synthesis of α-alkenyl-β-diketones has been achieved with high regioselectivity through the soft enolization of β,γ-unsaturated ketones using magnesium bromide etherate (MgBr₂·OEt₂) and a bulky base like N,N-diisopropylethylamine (DIPEA) in dichloromethane, followed by acylation. researchgate.net This indicates that a careful selection of the base and Lewis acid can effectively control the reaction site.

Enantioselectivity becomes paramount when the functionalization of the β-diketone creates a chiral center. While this compound itself is achiral, the synthesis of its chiral analogs requires asymmetric catalysis. Significant progress has been made in the enantioselective functionalization of β-diketones. nih.gov Chiral primary amines have been successfully employed as organocatalysts in the asymmetric retro-Claisen reaction of β-diketones, yielding chiral ketones with excellent stereoselectivities. acs.org Similarly, the direct and highly enantioselective allylation of β-diketones has been accomplished using chiral reagents, overcoming the natural nucleophilicity of the diketone by activating its enol form with a Brønsted acid. nih.govnih.gov This approach allows for the creation of complex tertiary carbinols with high enantiomeric excess. nih.gov Furthermore, the synthesis of axially chiral biaryl diketones has been achieved through a base-promoted, chirality-transfer ring-opening reaction, demonstrating high stereoselectivity transfer from a point-chiral precursor to an axially chiral product. nih.gov

The following table outlines key findings related to achieving selectivity in β-diketone functionalization.

| Selectivity Type | Method/Catalyst | Substrate/Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Regioselectivity | MgBr₂·OEt₂ / DIPEA | α-Alkenyl-β-diketones | Soft enolization followed by acylation provides high regioselectivity for C-acylation. | researchgate.net |

| Regioselectivity | Organolead/Organobismuth Reagents | C-Arylated β-dicarbonyls | These reagents favor C-arylation under mild conditions. | orgsyn.org |

| Regioselectivity | Diaryliodonium Salts | Arylated β-dicarbonyls | Can lead to a mixture of mono-, di-, and O-arylated products. | orgsyn.org |

| Enantioselectivity | Chiral Primary Amine | Chiral β,β-diaryl-α-branched ketones | Catalyzes asymmetric retro-Claisen reaction with excellent stereoselectivity. | acs.org |

| Enantioselectivity | Chiral Allylation Reagent | Enantioenriched Tertiary Carbinols | Direct, highly regioselective and enantioselective allylation of β-diketones. | nih.govnih.gov |

| Enantioselectivity | tBuOK (Base) | Axially Chiral Biaryl Diketones | Promotes a ring-opening reaction with high chirality transfer (ST up to 100%). | nih.gov |

Reactivity and Chemical Transformations of 3 4 Chlorophenoxy Pentane 2,4 Dione

Tautomeric Equilibria in 3-(4-Chlorophenoxy)pentane-2,4-dione

The reactivity of this compound is fundamentally linked to its existence as a mixture of tautomeric forms. This equilibrium between the diketo and enol forms is a hallmark of β-dicarbonyl compounds and dictates the molecule's behavior in various chemical environments. libretexts.org

Like most β-diketones, this compound exists in a dynamic equilibrium between its diketo form and a more stable enol tautomer. libretexts.orgmasterorganicchemistry.com The enol form is significantly stabilized by the formation of a strong, intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. youtube.comlibretexts.org This stabilization is further enhanced by conjugation of the C=C double bond with the remaining carbonyl group. youtube.comlibretexts.org

While the specific energetic parameters for this compound are not extensively documented, studies on analogous compounds provide critical insights. For instance, gas electron diffraction studies of the structurally similar 3-chloro-2,4-pentanedione at 269 K show the compound exists exclusively as the enol tautomer (100%). nih.gov Theoretical calculations support this, indicating that α-chlorination does not significantly alter the tautomeric equilibrium compared to the parent acetylacetone (B45752), where the enol form is also strongly favored. nih.gov

In contrast, computational studies on 3-phenyl-2,4-pentanedione (B1582117) using Density Functional Theory (DFT) have shown the keto form to be more stable than the enol form by approximately 16.50 to 17.89 kcal/mol, depending on the solvent. orientjchem.org The transition state for the tautomerization is calculated to be high, around 30-31 kcal/mol, indicating a significant energy barrier for interconversion. orientjchem.org This highlights the profound impact of the α-substituent on the energetic landscape. The solvent also plays a critical role; polar, protic solvents can disrupt the internal hydrogen bond of the enol, thus favoring the more polar keto tautomer, whereas non-polar solvents tend to favor the internally-bonded enol form. masterorganicchemistry.comresearchgate.net

Table 1: Calculated Energy Differences and Barriers for Tautomerism in an Analogous β-Diketone Data based on DFT calculations for 3-phenyl-2,4-pentanedione.

| Medium | ΔE (Keto - Enol) (kcal/mol) | Energy Barrier (kcal/mol) | Source |

| Gas Phase | -17.89 | 30.61 | orientjchem.org |

| Cyclohexane | -17.34 | 30.82 | orientjchem.org |

| Carbon Tetrachloride | -17.27 | 30.84 | orientjchem.org |

| Methanol | -16.55 | 31.23 | orientjchem.org |

| Water | -16.50 | 31.26 | orientjchem.org |

This interactive table summarizes the calculated energy differences between the keto and enol forms and the energy barrier for their interconversion in various media for the analogous compound 3-phenyl-2,4-pentanedione.

The nature of the substituent at the central carbon atom (the α-position) is a determining factor in the position of the keto-enol equilibrium. rsc.org Both steric and electronic properties of the substituent exert significant influence. rsc.org For this compound, the α-substituent is a 4-chlorophenoxy group.

Electronic Effects: The 4-chlorophenoxy group possesses both an electron-withdrawing inductive effect (due to the electronegative oxygen and chlorine atoms) and an electron-donating resonance effect (from the oxygen lone pairs). Studies on other β-diketones suggest that electron-withdrawing groups can favor the keto form. nih.govmdpi.com However, research on 3-chloro-2,4-pentanedione indicates that the presence of a halogen at the α-position does not have a pronounced effect on the equilibrium, which remains strongly shifted towards the enol. nih.gov

Steric Effects: Bulky substituents at the α-position can destabilize the planar enol form, thereby shifting the equilibrium toward the diketo tautomer. rsc.org The 4-chlorophenoxy group is sterically more demanding than a simple halogen or hydrogen atom. This steric hindrance could potentially increase the proportion of the diketo form compared to acetylacetone or 3-chloroacetylacetone, although the stabilization gained from the conjugated enol system remains a powerful driving force. rsc.org

Electrophilic and Nucleophilic Reactions of the β-Diketone Core

The dual functionality of the β-diketone core in this compound makes it a versatile precursor for synthesizing a wide array of other molecules, particularly heterocycles.

The 1,3-dicarbonyl moiety is an ideal electrophilic substrate for condensation reactions with dinucleophiles, providing a direct route to five- and six-membered heterocyclic rings. unirioja.es

Pyrazole (B372694) Synthesis: The reaction of β-diketones with hydrazine (B178648) or its derivatives is a classic and highly efficient method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis. nih.govnih.govbeilstein-journals.org The reaction of this compound with hydrazine hydrate (B1144303) would proceed via initial condensation at one carbonyl group, followed by intramolecular cyclization and dehydration to yield 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole. unirioja.es

Isoxazole (B147169) Synthesis: In a similar fashion, condensation with hydroxylamine (B1172632) hydrochloride provides a straightforward route to isoxazoles. nih.govnih.gov Treating this compound with hydroxylamine would result in the formation of 4-(4-chlorophenoxy)-3,5-dimethylisoxazole. unirioja.es These reactions are often regioselective and provide good yields of the desired heterocyclic products. organic-chemistry.orgorganic-chemistry.org

Pyrazolopyrimidine Synthesis: More complex fused heterocycles can also be accessed. For example, pyrazolo[3,4-d]pyrimidines, which are purine (B94841) bioisosteres of significant interest, can be synthesized by reacting 5-aminopyrazole derivatives with β-diketones. nih.govsemanticscholar.orgmdpi.com The reaction of a substituted 5-aminopyrazole with this compound would lead to the corresponding 4-(4-chlorophenoxy)-5,7-dimethyl-pyrazolo[3,4-d]pyrimidine derivative. mdpi.com

Table 2: Heterocyclic Synthesis from this compound This table outlines the expected products from the reaction of the title compound with various dinucleophiles.

| Dinucleophile | Heterocyclic Product Class | Expected Product Name |

| Hydrazine (NH₂NH₂) | Pyrazole | 4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole |

| Hydroxylamine (NH₂OH) | Isoxazole | 4-(4-chlorophenoxy)-3,5-dimethylisoxazole |

| 5-Aminopyrazole | Pyrazolo[3,4-d]pyrimidine | Substituted 4-(4-chlorophenoxy)-5,7-dimethyl-pyrazolo[3,4-d]pyrimidine |

Beyond heterocycle formation, the reactivity of this compound includes reactions at both the enolic oxygen and the terminal methyl groups.

O-Substitution: The enol tautomer, with its acidic hydroxyl group, can undergo O-alkylation and O-acylation reactions. unirioja.es For example, reaction with an alkyl halide in the presence of a base or with an acyl chloride can lead to the formation of the corresponding enol ether or enol ester, respectively. These reactions provide a pathway to modify the electronic properties and steric profile of the molecule.

Condensation Reactions: While the central α-carbon is substituted, precluding typical Knoevenagel-type condensations, the terminal methyl groups possess acidic protons. nih.gov Under strongly basic conditions, these methyl groups can be deprotonated to form an enolate, which can then act as a nucleophile. rsc.org This enolate could, in principle, react with aldehydes in an aldol-type condensation reaction to extend the carbon chain, forming a β-hydroxy ketone that could subsequently dehydrate to an α,β-unsaturated ketone.

Oxidative and Reductive Transformations

The literature does not provide specific examples of oxidative or reductive transformations for this compound. However, the expected reactivity can be inferred from the general chemistry of β-diketones.

Reduction: The two carbonyl groups are susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) would be expected to reduce the ketones. Depending on the reaction conditions, the product could be the corresponding diol, 3-(4-chlorophenoxy)pentane-2,4-diol, or a mixture of hydroxy-ketone intermediates.

Oxidation: β-Diketones can undergo oxidative cleavage under strong oxidizing conditions. Reagents like ozone, permanganate, or periodate (B1199274) could potentially cleave the C-C bonds within the diketone core, leading to smaller carboxylic acid or ketone fragments. The specific products would depend on the reagent and conditions employed.

Cleavage Mechanisms of β-Diketone C-C Bonds

The carbon-carbon bonds in β-diketones, including this compound, are susceptible to cleavage under specific reaction conditions. A prominent mechanism for this transformation is the retro-Claisen condensation. This reaction is essentially the reverse of the Claisen condensation used to form β-keto esters and β-diketones. wikipedia.orgucla.edu

The retro-Claisen condensation of a β-diketone is typically promoted by a base and involves the nucleophilic attack of an alkoxide or hydroxide (B78521) on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the cleavage of the C-C bond between the carbonyl carbon and the α-carbon.

In the context of aromatic β-diketones, which share structural similarities with this compound, studies have shown that this C-C bond cleavage can be achieved under mild conditions. For instance, a K₂CO₃-catalyzed one-pot protocol has been developed for the sequential Michael addition and retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters. rsc.orgrsc.org This process involves the cleavage of a C-C bond in the β-diketone, which acts as a phenacyl donor. rsc.org The reaction proceeds smoothly in the presence of an alcohol, which not only acts as the solvent but also participates in the reaction by forming the corresponding ester. rsc.org

The proposed mechanism involves the initial deprotonation of the β-diketone, followed by a Michael addition to the α,β-unsaturated ester. The subsequent retro-Claisen condensation is a key step where the C-C bond is cleaved, leading to the formation of a 1,5-ketoester and an ester derived from the aromatic portion of the β-diketone. rsc.org While this specific study focused on aromatic β-diketones where the aryl group is directly attached to the carbonyl, a similar reactivity pattern can be anticipated for this compound, where the phenoxy group is at the α-position. The cleavage would likely occur between C2-C3 or C3-C4, leading to the formation of an ester of 4-chlorophenoxyacetic acid and acetone, or acetate (B1210297) and 1-(4-chlorophenoxy)propan-2-one, depending on which carbonyl is attacked.

Table 1: Conditions for Retro-Claisen Condensation of Aromatic β-Diketones

| Catalyst | Base | Solvent | Reactants | Product Type | Yield (%) | Reference |

| K₂CO₃ | K₂CO₃ | Ethanol (B145695) | Aromatic β-diketone, α,β-unsaturated ester | 1,5-Ketoester | up to 98 | rsc.orgrsc.org |

| Iron(III) salt | - | Alcohol | 1,3-Diketone | Ester | Good | researchgate.net |

| Tropylium ion | - | Alcohol | 1,3-Diketone | Ester | - | researchgate.net |

Investigations into Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily involving hydrolysis and photolytic decomposition. These pathways can lead to the breakdown of the molecule into smaller, simpler compounds.

Hydrolytic Degradation:

The ester-like ether linkage in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. This would cleave the C-O bond between the pentane-2,4-dione moiety and the 4-chlorophenol (B41353). The products of this hydrolysis would be 4-chlorophenol and pentane-2,4-dione.

Furthermore, the β-diketone structure itself can undergo hydrolytic cleavage, particularly under forcing conditions. This is a form of retro-Claisen condensation where water acts as the nucleophile. This would lead to the formation of acetic acid and 1-(4-chlorophenoxy)propan-2-one.

Photodegradation:

β-Diketones are known to be sensitive to ultraviolet (UV) radiation. rsc.org The photodegradation of β-diketone complexes has been studied, revealing that the process can involve the reduction of a central metal ion, leading to the decomposition of the ligand. nih.gov For a standalone molecule like this compound, UV irradiation could induce several reactions.

One possible pathway is the homolytic cleavage of the C-O bond of the phenoxy group, generating a 4-chlorophenoxy radical and a pentane-2,4-dionyl radical. These reactive radical species can then undergo a variety of subsequent reactions, such as hydrogen abstraction or recombination, leading to a complex mixture of degradation products.

Another potential photodegradation pathway involves intramolecular rearrangements or fragmentations. The carbonyl groups can absorb UV light, leading to an excited state that may undergo Norrish Type I or Type II reactions, resulting in the cleavage of C-C bonds adjacent to the carbonyl groups. researchgate.net This could lead to the formation of various smaller molecules.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Hydrolysis (Ether Bond) | 4-Chlorophenol, Pentane-2,4-dione |

| Hydrolysis (β-Diketone) | Acetic acid, 1-(4-Chlorophenoxy)propan-2-one |

| Photodegradation | 4-Chlorophenoxy radical, Pentane-2,4-dionyl radical, subsequent reaction products |

Coordination Chemistry of 3 4 Chlorophenoxy Pentane 2,4 Dione

Ligand Properties of the 3-(4-Chlorophenoxy)pentane-2,4-dionate Anion

The deprotonated form of 3-(4-Chlorophenoxy)pentane-2,4-dione acts as a classic bidentate chelating ligand. The negative charge is delocalized across the oxygen-carbon-carbon-carbon-oxygen framework, creating a resonance-stabilized system. Coordination to a metal ion occurs through the two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org This O,O-donor characteristic is typical for acetylacetonate (B107027) (acac) type ligands and is responsible for the high stability of the resulting metal complexes. wikipedia.orgnih.gov

These ligands are classified as hard donors according to the Hard and Soft Acids and Bases (HSAB) principle, making them particularly effective at coordinating with hard and borderline metal acids, which includes a wide array of transition metals and lanthanides. nih.govnih.gov The formation of the chelate ring significantly enhances the thermodynamic stability of the complexes compared to coordination with analogous monodentate oxygen-donor ligands, an effect known as the chelate effect.

The presence of a substituent at the central carbon (C3) of the pentane-2,4-dione backbone significantly modulates the electronic properties of the ligand. The 4-chlorophenoxy group attached at this position exerts a notable influence on the coordination behavior of the dionate anion. This substituent is generally considered to be electron-withdrawing due to the electronegativity of the oxygen and chlorine atoms.

This electron-withdrawing nature decreases the electron density on the chelating oxygen atoms. Consequently, the basicity of the ligand is reduced compared to the unsubstituted acetylacetonate anion. This modification can affect the stability constants of the metal complexes. Furthermore, the bulky steric profile of the 4-chlorophenoxy group can influence the stereochemistry and coordination geometry of the resulting metal complexes, potentially preventing the formation of higher coordination number complexes that might be accessible with less bulky ligands. The phenoxy group also introduces additional rotational bonds and potential weak interaction sites. lookchem.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with the 3-(4-Chlorophenoxy)pentane-2,4-dionate ligand generally follows well-established procedures for metal acetylacetonates. nih.govresearchgate.net The typical method involves the reaction of a soluble metal salt with the ligand in a suitable solvent. A weak base, such as triethylamine (B128534) or sodium hydroxide (B78521), is often added to facilitate the deprotonation of the ligand's enol form, promoting coordination. nih.govnih.gov

Complexes of 3-(4-Chlorophenoxy)pentane-2,4-dionate with divalent first-row transition metals are readily synthesized. researchgate.net The general reaction can be represented as:

MCl₂ + 2 HL + 2 B → [M(L)₂] + 2 B·HCl (where M = Cu, Fe, Mn, Co, Ni, Zn; HL = this compound; B = base)

Table 1: Synthesis and Properties of Representative Transition Metal Complexes with β-Diketone Ligands

This table is based on typical data for related β-diketonate complexes, as specific data for 3-(4-chlorophenoxy)pentane-2,4-dionate complexes is not extensively published.

| Metal Ion | Typical Synthesis Conditions | Expected Formula | Common Geometry | Typical Color |

| Cu(II) | CuCl₂ or Cu(OAc)₂ in ethanol (B145695)/methanol | [Cu(L)₂] | Distorted Square Planar | Blue or Green |

| Ni(II) | NiCl₂·6H₂O in ethanol, reflux | [Ni(L)₂] or [Ni(L)₂(H₂O)₂] | Square Planar or Octahedral | Green |

| Co(II) | CoCl₂·6H₂O in methanol/ethanol | [Co(L)₂] or [Co(L)₂(H₂O)₂] | Octahedral or Tetrahedral | Pink, Blue or Purple |

| Mn(II) | MnCl₂·4H₂O in methanol | [Mn(L)₂] | Octahedral (polymeric) or Tetrahedral | Pale Pink or Tan |

| Fe(II) | FeCl₂ in inert atmosphere | [Fe(L)₂] | Octahedral or Tetrahedral | Varies (often oxidized) |

| Zn(II) | Zn(OAc)₂·2H₂O in ethanol | [Zn(L)₂] | Tetrahedral or Octahedral | White/Colorless |

L represents the 3-(4-chlorophenoxy)pentane-2,4-dionate anion.

The hard oxygen donor atoms of the dionate ligand make it highly suitable for coordinating with hard lanthanide(III) ions. nih.govresearchgate.net The synthesis typically involves reacting a lanthanide salt (e.g., Ln(NO₃)₃·xH₂O or LnCl₃·xH₂O) with the ligand in a 1:3 molar ratio in a solvent like ethanol or methanol. researchgate.net Due to the larger ionic radii of lanthanides, they often exhibit higher coordination numbers, commonly forming tris-chelate complexes of the type [Ln(L)₃]. These may also incorporate solvent molecules or other co-ligands in the coordination sphere. researchgate.net

Complexes with other metal ions, such as lead(II) or platinum group metals, have also been documented for similar ligands. nih.govresearchgate.net The synthesis protocols are analogous, involving the reaction of a suitable metal precursor with the ligand. researchgate.net

Structural Elucidation of Coordination Compounds

The definitive structures of these coordination compounds are determined primarily by single-crystal X-ray diffraction. jeol.com This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For the transition metal complexes, a variety of coordination geometries are observed. Copper(II) complexes with β-diketonates typically adopt a square-planar or a tetragonally distorted octahedral geometry. nih.govnih.gov Nickel(II) can form either square-planar (low-spin) or octahedral (high-spin) complexes, often depending on the presence of axial ligands like water. chemijournal.comresearchgate.net Zinc(II), with its d¹⁰ configuration, usually forms tetrahedral or octahedral complexes. researchgate.netnih.govrsc.org The structures of Co(II) and Mn(II) complexes can be more varied, with both tetrahedral and octahedral geometries being common. wikipedia.orgrsc.org

Structural analysis of related compounds reveals key details. For instance, in a square-planar Cu(II) complex with a substituted β-diketonate, the Cu-O bond distances are typically in the range of 1.89 to 1.91 Å. nih.gov In octahedral complexes, the axial bonds are often longer than the equatorial bonds, a phenomenon known as the Jahn-Teller effect in the case of Cu(II) and high-spin Mn(III). wikipedia.org

Table 2: Representative Structural Data for Metal Acetylacetonate (acac) Complexes

This table provides typical structural parameters for metal acetylacetonate complexes, which serve as a model for complexes of 3-(4-chlorophenoxy)pentane-2,4-dionate.

| Complex | Metal Ion | Coordination Geometry | M-O Bond Length (Å) | O-M-O Bite Angle (°) |

| [Cu(acac)₂] | Cu(II) | Square Planar | ~1.92 | ~94 |

| [Ni(acac)₂]₃ | Ni(II) | Distorted Octahedral (Trimer) | ~2.00 | ~90 |

| [Co(acac)₂]₄ | Co(II) | Distorted Octahedral (Tetramer) | ~2.06 | ~88 |

| [Mn(acac)₃] | Mn(III) | Distorted Octahedral | ~1.95 (eq), ~2.00 (ax) | ~93 |

| [Fe(acac)₃] | Fe(III) | Distorted Octahedral | ~2.00 | ~90 |

| [Zn(acac)₂(H₂O)] | Zn(II) | Square Pyramidal | ~2.03 (eq), ~2.10 (ax) | ~89 |

Data compiled from established crystallographic studies of metal acetylacetonates.

X-ray Crystallography of Metal-3-(4-Chlorophenoxy)pentane-2,4-dionate Complexes

Direct crystallographic data for metal complexes of this compound is scarce. However, the crystal structure of metal complexes with analogous substituted pentane-2,4-dione ligands provides significant insight into the expected coordination. For instance, the copper(II) complex of 3-(4-cyanophenyl)pentane-2,4-dione, bis[3-(4-cyanophenyl)pentane-2,4-dionato-κ²O,O']copper(II), reveals a slightly distorted square-planar geometry. nih.gov In this complex, the copper atom is coordinated by four oxygen atoms from the two β-diketonate ligands. nih.gov The Cu-O bond distances are in the range of 1.8946(11) to 1.9092(11) Å. nih.gov

It is anticipated that a similar square-planar or octahedral geometry would be adopted by transition metal complexes of 3-(4-chlorophenoxy)pentane-2,4-dionate, depending on the metal ion and the presence of other coordinating species. For example, vanadyl complexes with related ligands have been shown to adopt a square-pyramidal geometry. The general structure of a metal complex with a substituted pentane-2,4-dione ligand is depicted below.

Interactive Data Table: Representative Crystallographic Data for a Related Copper(II) β-dionato Complex

| Parameter | Value |

| Compound | bis[3-(4-cyanophenyl)pentane-2,4-dionato-κ²O,O']copper(II) nih.gov |

| Formula | [Cu(C₁₂H₁₀NO₂)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square Planar |

| Cu-O Bond Lengths (Å) | 1.8946(11) - 1.9092(11) |

This data is for a structurally similar compound and is presented to illustrate the likely coordination environment.

Spectroscopic Signatures of Complex Formation (e.g., IR, NMR shifts)

The formation of metal complexes with this compound can be readily monitored using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of the ligand are observed. The enolic form of β-diketones typically shows a broad O-H stretching band around 2500-2700 cm⁻¹. Upon complexation, this band disappears, providing strong evidence of deprotonation and coordination. Furthermore, the C=O and C=C stretching vibrations of the acetylacetone (B45752) backbone, usually found in the 1500-1700 cm⁻¹ region, are shifted to lower frequencies upon complexation. This shift is due to the delocalization of electron density within the chelate ring upon coordination to the metal center. In studies of related hydrazono-pentane-2,4-dione complexes, the coordination through a keto oxygen was confirmed by shifts in the IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing diamagnetic metal complexes. The proton and carbon NMR spectra of the free ligand will exhibit significant changes upon coordination. The enolic proton signal of the free ligand will disappear upon deprotonation and complex formation. The chemical shifts of the protons and carbons within the chelate ring are particularly sensitive to the coordination environment and the nature of the metal ion. For paramagnetic complexes, the NMR signals can be significantly broadened and shifted due to the influence of the unpaired electrons of the metal center. nih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal-3-(4-chlorophenoxy)pentane-2,4-dionate complexes are dictated by the nature of the metal ion and the ligand-to-metal interactions.

Optoelectronic Behavior and Photoluminescence

Metal complexes of β-diketonates are known to exhibit interesting photoluminescent properties. Lanthanide complexes, in particular, are renowned for their sharp, line-like emission bands, which arise from f-f electronic transitions. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength. genescells.ru The efficiency of this energy transfer process is highly dependent on the triplet state energy of the ligand.

Electrochemical Studies and Redox Properties

The electrochemical behavior of metal-3-(4-chlorophenoxy)pentane-2,4-dionate complexes provides insight into their redox properties and the accessibility of different oxidation states of the central metal ion. Cyclic voltammetry is a common technique used to study these properties. The redox potentials of the metal complexes are influenced by the electron-donating or electron-withdrawing nature of the substituents on the β-diketonate ligand.

The 4-chlorophenoxy group is generally considered to be electron-withdrawing, which would be expected to make the oxidation of the metal center more difficult (i.e., shift the oxidation potential to more positive values) compared to complexes with electron-donating substituents. The redox processes observed can be either metal-centered or ligand-centered. In many β-diketonate complexes, the redox activity is localized on the metal ion. However, in some cases, the ligand itself can be redox-active, leading to more complex electrochemical behavior. nih.govnih.gov Electrochemical studies on related transition metal complexes have shown that the ligand environment significantly modulates the redox potentials of the metal center. researchgate.net

Advanced Spectroscopic Characterization of 3 4 Chlorophenoxy Pentane 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the characterization of 3-(4-Chlorophenoxy)pentane-2,4-dione, offering a detailed view of its structure at the atomic level. Like other β-diketones, this compound exists as a dynamic equilibrium between a diketo form and a chelated enol form, a phenomenon that is readily observable and quantifiable by NMR techniques. asu.eduthecatalyst.org The interconversion between the keto and enol tautomers is typically slow on the NMR timescale, resulting in distinct sets of signals for each form in the spectrum. uwlax.edu

Elucidation of Molecular Structure and Conformation

Both ¹H and ¹³C NMR spectroscopy are instrumental in identifying the specific tautomers present and determining their relative populations.

The ¹H NMR spectrum provides clear diagnostic signals. The enol form is characterized by a highly deshielded signal for the enolic proton (OH), typically appearing between 15 and 17 ppm, due to its involvement in a strong intramolecular hydrogen bond. The vinyl proton (=CH) signal is absent due to the substitution at the C3 position. The methyl protons (CH₃) of the enol form appear as a sharp singlet. In contrast, the diketo tautomer displays a signal for the methine proton (CH) at the C3 position and a separate signal for the methyl protons, which are in a different chemical environment compared to the enol form.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in The enol form shows two distinct signals for the carbonyl (C=O) and enolic (C-OH) carbons, whereas the diketo form exhibits a single, typically more deshielded, signal for the two equivalent carbonyl carbons. The chemical shifts of the carbons in the chlorophenoxy group provide confirmation of this aromatic substituent. The expected chemical shifts for the primary tautomers of this compound, based on data from analogous substituted pentane-2,4-diones, are summarized below. researchgate.netoregonstate.edu

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound This is an interactive table. Select a nucleus to see expected chemical shifts.

| Proton Type | Keto Form (Expected δ) | Enol Form (Expected δ) | Notes |

|---|---|---|---|

| -CH₃ (acetyl) | ~2.3 | ~2.1 | Two equivalent methyl groups in each tautomer. |

| -CH (C3 position) | ~4.5 - 5.0 | - | Signal is absent in the enol form. |

| -OH (enolic) | - | ~15 - 17 | Highly deshielded due to strong intramolecular H-bond. |

| -C₆H₄- (phenoxy) | ~7.0 - 7.4 | ~7.0 - 7.4 | AA'BB' spin system typical for para-substitution. |

| Carbon Type | Keto Form (Expected δ) | Enol Form (Expected δ) | Notes |

|---|---|---|---|

| -CH₃ (acetyl) | ~30 | ~25 | Methyl carbons are more shielded in the enol form. |

| C=O (carbonyl) | ~202 | ~195 | Carbonyl carbons in the enol form are slightly more shielded. |

| C3 (central carbon) | ~70 | ~100 | Shift reflects sp³ (keto) vs. sp² (enol) hybridization. |

| Phenoxy C-O | ~155 | ~155 | Carbon attached to the ether oxygen. |

| Phenoxy C-Cl | ~130 | ~130 | Carbon attached to chlorine. |

| Phenoxy C-H | ~129, ~118 | ~129, ~118 | Two signals expected for the aromatic CH carbons. |

Dynamic NMR Studies of Tautomeric Exchange

Dynamic NMR studies reveal the kinetics of the tautomeric interconversion. The equilibrium between the keto and enol forms is slow enough at room temperature to allow for the observation of separate signals for each species. asu.edu However, the rate of this exchange can be influenced by factors such as temperature and solvent polarity. researchgate.net In polar, hydrogen-bond-accepting solvents, the equilibrium may shift towards the more polar keto tautomer. asu.edu

Conversely, the exchange between the two equivalent enol tautomers (where the proton is localized on one oxygen or the other) is extremely rapid on the NMR timescale. This fast exchange results in a time-averaged spectrum for the enol form, showing chemical equivalency for the two methyl groups and the two carbonyl carbons. asu.edu Temperature-dependent NMR studies can be employed to measure the thermodynamic parameters (ΔH and ΔS) of the keto-enol equilibrium. uwlax.edu

Isotope Effects on Chemical Shifts for Structural Insights

The substitution of the enolic proton with deuterium (B1214612) (D) introduces measurable changes in the ¹³C NMR chemical shifts, a phenomenon known as a secondary isotope effect. huji.ac.il These isotope effects, denoted as ⁿΔC(OD) where 'n' is the number of bonds separating the observed carbon from the deuterium, are powerful probes for studying hydrogen bonding and tautomerism. nih.govfu-berlin.de

In the context of this compound, deuteration of the enol OH group would induce characteristic shifts. A significant two-bond isotope effect (²ΔC(OD)) is expected on the carbonyl carbons (C2 and C4). The magnitude and sign of this effect are sensitive to the position of the tautomeric equilibrium. For a symmetric hydrogen bond in a perfectly balanced tautomeric system, the isotope effect would be maximal. As the equilibrium shifts towards one of the enol tautomers, the observed isotope effect becomes an average of the intrinsic effect for a static hydrogen bond and a contribution from the equilibrium shift upon deuteration. fu-berlin.de Long-range isotope effects can also be observed on other carbons in the molecule, providing further structural information. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Functional Group Vibrations and Bond Stretching

The vibrational spectra of this compound are dominated by the characteristic vibrations of its dicarbonyl and aromatic moieties. The most diagnostic bands are those associated with the C=O, C=C, and O-H groups of the tautomers.

Enol Form: The enol tautomer is characterized by a very broad and intense O-H stretching band, typically centered in the 3200-2400 cm⁻¹ region, which is indicative of a strong intramolecular hydrogen bond. The C=O stretching vibration appears at a lower frequency (ca. 1600-1640 cm⁻¹) compared to a typical ketone due to conjugation and involvement in the hydrogen-bonded chelate ring. A strong band corresponding to the C=C stretching vibration is also present in this region, often coupled with the C=O stretch. researchgate.net

Keto Form: The keto tautomer exhibits a characteristic C=O stretching vibration at a higher frequency, typically in the 1710-1730 cm⁻¹ range, which is typical for an acyclic ketone. The absence of the broad O-H and C=C stretching bands further distinguishes it from the enol form. researchgate.net

Other important vibrations include the C-H stretching of the methyl and aromatic groups (3100-2900 cm⁻¹), C-O-C stretching of the phenoxy ether linkage (ca. 1250 cm⁻¹), and the C-Cl stretch of the chlorophenyl group (ca. 850-550 cm⁻¹). scirp.org

Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for Tautomers of this compound Data is based on analysis of structurally similar compounds like 3-chloro-pentane-2,4-dione. researchgate.net

| Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H stretch | Enol | 3200 - 2400 | Very broad and strong due to intramolecular H-bond. |

| C-H stretch (Aromatic) | Both | 3100 - 3000 | Typically weak to medium intensity. |

| C-H stretch (Methyl) | Both | 3000 - 2850 | Asymmetric and symmetric stretches. |

| C=O stretch | Keto | 1730 - 1710 | Characteristic of non-conjugated ketones. |

| C=O / C=C stretch | Enol | 1640 - 1600 | Strong, coupled vibrations of the chelated ring. |

| C-O-C stretch (Ether) | Both | 1270 - 1230 | Asymmetric stretch of the phenoxy group. |

| C-Cl stretch | Both | 850 - 750 | Characteristic vibration for the chlorophenyl moiety. |

Correlation with Molecular Geometry and Tautomeric Forms

The vibrational spectra directly reflect the molecular geometry of the predominant tautomer. Theoretical calculations on similar molecules, such as 3-chloro-pentane-2,4-dione, suggest that the enol tautomer adopts a planar geometry to maximize the stability of the conjugated π-system and the intramolecular hydrogen bond. researchgate.net This planarity and strong hydrogen bonding are responsible for the significant frequency shifts observed in the IR and Raman spectra. The lowering of the C=O stretching frequency and the immense broadening of the O-H stretch in the enol form are direct spectral consequences of the resonance-assisted hydrogen bond (RAHB) within the six-membered chelate ring.

The presence of distinct bands for both keto and enol forms in solution spectra allows for the study of the tautomeric equilibrium. By analyzing the relative intensities of the characteristic C=O stretching bands, one can estimate the population of each tautomer and study how it is affected by solvent and temperature, corroborating the findings from NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of molecules like this compound. As a β-diketone, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is sensitive to the solvent environment, and each tautomer possesses a distinct electronic configuration, leading to a unique absorption spectrum. mdpi.comsemanticscholar.orgruc.dk

The UV-Vis spectrum of this compound is characterized by absorption bands arising from specific electronic transitions within its chromophores—the carbonyl groups and the chlorophenyl ring. The primary transitions observed are the lower-energy n→π* (non-bonding to pi-antibonding) and the higher-energy π→π* (pi-bonding to pi-antibonding) transitions. nih.gov

The enol form, stabilized by a strong intramolecular hydrogen bond, features a conjugated π-system that extends across the dicarbonyl moiety. This conjugation lowers the energy of the π→π* transition, resulting in a strong absorption band at a longer wavelength, typically in the 270-330 nm range. researchgate.netnih.gov The keto form lacks this extended conjugation and is characterized by a weaker n→π* transition associated with the isolated carbonyl groups, which appears at a shorter wavelength. semanticscholar.org The presence of the 4-chlorophenoxy group, an auxochrome, can further influence the position and intensity of these absorption maxima through its electronic effects on the conjugated system.

The expected electronic transitions and their characteristic absorption regions are summarized in the table below.

| Tautomer | Transition Type | Chromophore | Expected λmax Range (nm) |

| Enol Form | π → π | Conjugated enone | 270 - 330 |

| Keto Form | n → π | Carbonyl (C=O) | 240 - 270 |

| Aromatic | π → π* | Chlorophenyl ring | ~220 and ~270 |

This table presents expected values based on the analysis of similar β-diketone structures.

The UV-Vis spectra of the keto and enol forms of this compound often overlap, making it difficult to analyze the tautomeric equilibrium using traditional spectroscopic methods. mdpi.com Chemometric techniques, particularly Multivariate Curve Resolution (MCR), provide a powerful solution to this problem. rsc.orguclouvain.be MCR, often implemented with an Alternating Least Squares (MCR-ALS) algorithm, is designed to resolve mixed signals from multicomponent systems. nih.govrsc.org

The methodology involves recording a series of UV-Vis spectra while systematically varying a factor that influences the keto-enol equilibrium, such as solvent polarity. mdpi.comruc.dk For instance, polar solvents tend to stabilize the more polar keto form, while non-polar solvents favor the enol form, which is stabilized by an intramolecular hydrogen bond. semanticscholar.orgruc.dk This series of spectra is compiled into a data matrix. The MCR-ALS algorithm then iteratively decomposes this matrix into two smaller matrices: one containing the "pure" absorption spectrum of each tautomer and another containing their corresponding concentration profiles across the different solvent conditions. nih.gov This approach allows for the unambiguous determination of the individual spectrum of each tautomer and the calculation of the equilibrium constant (KT = [enol]/[keto]) in each solvent. mdpi.comuclouvain.be

Mass Spectrometry Techniques for Structural Confirmation (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the definitive structural confirmation of this compound. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the compound's molecular weight and the elucidation of its structure through fragmentation analysis. ruc.dkncsu.edu

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically ionized to form a protonated molecular ion, [M+H]+. The high-resolution mass analyzer provides an accurate mass measurement of this ion, which can be used to confirm the elemental composition, C₁₁H₁₁ClO₃.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented via collision-induced dissociation (CID). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.orgresearchgate.net For this compound, fragmentation would likely occur at the most labile bonds, including the ether linkage and the bonds adjacent to the carbonyl groups (α-cleavage). libretexts.org

The table below outlines the predicted key fragments for this compound.

| m/z (Nominal) | Formula of Fragment | Predicted Fragment Structure / Origin |

| 227/229 | [C₁₁H₁₂ClO₃]⁺ | [M+H]⁺ Molecular Ion (Isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 128 | [C₇H₄ClO] | Loss of pentane-2,4-dione via cleavage of the C-O ether bond |

| 99 | [C₅H₇O₂] | Loss of the 4-chlorophenoxy radical |

| 85 | [C₄H₅O₂] | α-cleavage with loss of an acetyl radical (CH₃CO•) |

| 43 | [C₂H₃O] | Acetyl cation (CH₃CO⁺) |

This table presents hypothetical fragmentation data based on established mass spectrometry principles.

X-ray Diffraction Studies for Solid-State Structure

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases like the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a crystalline compound. This technique would provide precise coordinates for each atom in the crystal lattice, yielding definitive information on bond lengths, bond angles, and torsional angles. Crucially, it would confirm the predominant tautomeric form (keto or enol) that exists in the solid state. For most β-diketones, the enol form, stabilized by a strong intramolecular hydrogen bond, is favored in the crystal. ruc.dkdoaj.org The analysis would also reveal the planarity of the molecule and the conformation of the phenoxy group relative to the dione (B5365651) moiety.

A hypothetical table of crystallographic data for a compound of this class is provided below as an example.

| Parameter | Example Value |

| Chemical Formula | C₁₁H₁₁ClO₃ |

| Formula Weight | 226.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.24 |

| b (Å) | 10.97 |

| c (Å) | 12.45 |

| β (°) | 98.62 |

| Volume (ų) | 1114.5 |

| Z | 4 |

This table is representative of a typical organic molecule and does not represent actual data for the title compound. mdpi.com

Following a successful crystal structure determination, Hirshfeld surface analysis and energy framework calculations would be employed to provide a deep understanding of the crystal packing and the energetic landscape of the intermolecular interactions. doaj.orgmdpi.comnih.gov

The strong intramolecular O-H···O hydrogen bond within the enol ring.

Intermolecular C-H···O hydrogen bonds involving the methyl and phenyl protons and the carbonyl oxygen atoms.

Potential Cl···O or Cl···π halogen bonding.

π-π stacking interactions between adjacent chlorophenyl rings.

Non-specific H···H contacts, which often comprise the largest portion of the surface area. nih.gov

Energy Frameworks are a computational tool used to visualize the energetic architecture of the crystal. This method calculates the interaction energies (electrostatic, dispersion, polarization, and repulsion) between a central molecule and its neighbors, representing them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy, providing an intuitive visual guide to the most significant stabilizing forces in the crystal packing.

| Interaction Type | Hypothetical Contribution (%) | Key Features on Fingerprint Plot |

| H···H | 45% | Large, diffuse central region |

| O···H / H···O | 25% | Sharp, distinct spikes indicating hydrogen bonds |

| C···H / H···C | 15% | "Wing-like" features on the sides of the plot |

| Cl···H / H···Cl | 8% | Spikes at longer distances than O···H |

| C···C | 5% | Indicates π-π stacking |

| Other | 2% | Minor contacts |

This table presents a hypothetical distribution of intermolecular contacts based on analyses of similar functionalized organic molecules. nih.gov

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenoxy Pentane 2,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a widely used method for predicting molecular properties due to its favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable arrangement is known as the equilibrium geometry. For a flexible molecule like 3-(4-Chlorophenoxy)pentane-2,4-dione, which has several rotatable bonds, multiple energy minima, known as conformers, may exist. lookchem.com Conformational analysis aims to identify these different stable conformers and determine their relative energies.

A comprehensive conformational analysis of this compound would involve systematically rotating the key dihedral angles, such as those around the C-O-C ether linkage and the C-C bonds of the pentanedione backbone. The existence of the pentane-2,4-dione moiety suggests the possibility of keto-enol tautomerism, which would significantly increase the complexity of the conformational landscape. pearson.com The enol form can be stabilized by a strong intramolecular hydrogen bond. pearson.com DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to optimize the geometry of each potential conformer and calculate its energy. researchgate.net

Table 1: Hypothetical Relative Energies of Key Conformers of this compound (Note: This table is illustrative and does not represent actual experimental or calculated data.)

| Conformer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| Keto - Conformer A | B3LYP/6-311++G(d,p) | 2.5 | C-O-C-C: 178.5 |

| Keto - Conformer B | B3LYP/6-311++G(d,p) | 3.1 | C-O-C-C: 85.2 |

The results would likely show that the enol tautomer, stabilized by an intramolecular hydrogen bond, is the most stable form, a common feature for β-dicarbonyl compounds. pearson.comresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for understanding how a molecule interacts with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. From the HOMO and LUMO energy values, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors (Note: This table is illustrative and does not represent actual experimental or calculated data.)

| Parameter | Formula | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.85 |

| LUMO Energy (ELUMO) | - | -1.75 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.10 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Electronegativity (χ) | (I + A) / 2 | 4.30 |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 |

| Global Softness (S) | 1 / (2η) | 0.196 |

Analysis of the HOMO and LUMO electron density distributions would reveal the most probable sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be localized on the electron-rich chlorophenoxy ring and the enol moiety, while the LUMO would likely be distributed over the dicarbonyl system.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, providing a guide to the molecule's reactive sites. Color coding is used to indicate different potential values: red signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl groups and the chlorine atom, indicating their role as sites for electrophilic attack or hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the enolic hydrogen (if present), making them susceptible to nucleophilic attack.

Neutral Regions (Green): Predominantly over the carbon framework of the phenyl ring and alkyl groups.

This analysis is invaluable for predicting intermolecular interactions, such as how the molecule might bind to a biological receptor.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net By calculating these parameters for the optimized geometry of this compound, a theoretical spectrum can be generated.

Comparing these predicted spectra with experimentally obtained spectra serves as a powerful validation of the computational model. For instance, calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, allowing for a precise assignment of experimental IR and Raman bands. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) and compared to experimental ¹H and ¹³C NMR data to confirm the molecular structure and its dominant conformation in solution. ucm.cl

Molecular Dynamics and Simulation Studies

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different environments, such as in a vacuum or in various solvents.

Study its dynamic behavior and flexibility, revealing how different parts of the molecule move in relation to one another.

Investigate its interaction and binding with other molecules, such as a protein target in a biological system.

Currently, there are no specific molecular dynamics simulation studies published for this compound in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov In a QSAR study, molecular descriptors (numerical representations of chemical and physical properties) are calculated for a series of compounds with known activities. A statistical model is then built to correlate these descriptors with the activity.